molecular formula C15H14N2O B14616850 Benzenecarboximidamide, 4-(phenylacetyl)- CAS No. 60694-98-6

Benzenecarboximidamide, 4-(phenylacetyl)-

Katalognummer: B14616850
CAS-Nummer: 60694-98-6
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: YSQUDTODLQKYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarboximidamide, 4-(phenylacetyl)-: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzenecarboximidamide group attached to a phenylacetyl moiety, which contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4-(phenylacetyl)- typically involves the reaction of benzenecarboximidamide with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenecarboximidamide, 4-(phenylacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzenecarboximidamide, 4-(phenylacetyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets .

Medicine: In medicine, Benzenecarboximidamide, 4-(phenylacetyl)- is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Wirkmechanismus

The mechanism of action of Benzenecarboximidamide, 4-(phenylacetyl)- involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzenecarboximidamide, 4-(phenylacetyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

60694-98-6

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-(2-phenylacetyl)benzenecarboximidamide

InChI

InChI=1S/C15H14N2O/c16-15(17)13-8-6-12(7-9-13)14(18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,16,17)

InChI-Schlüssel

YSQUDTODLQKYEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.